molecular formula C12H14ClN3O2 B15180042 N'-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide CAS No. 94166-48-0

N'-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide

Cat. No.: B15180042
CAS No.: 94166-48-0
M. Wt: 267.71 g/mol
InChI Key: ZOTAFLXGCCHEDV-UHFFFAOYSA-N
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Description

N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring, an isocyanate group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide typically involves the reaction of 2-chloro-4-isocyanatophenyl with 2,2-dimethylpropionohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the isocyanate group.

Industrial Production Methods

In an industrial setting, the production of N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-isocyanatophenyl N,N-diethylsulfamate
  • 3-Chloro-4-(2-chloro-4-isocyanatophenyl)benzene-1-sulfonyl isocyanate

Uniqueness

N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions with molecular targets, making it valuable for specialized applications in research and industry.

Properties

CAS No.

94166-48-0

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

N'-(2-chloro-4-isocyanatophenyl)-2,2-dimethylpropanehydrazide

InChI

InChI=1S/C12H14ClN3O2/c1-12(2,3)11(18)16-15-10-5-4-8(14-7-17)6-9(10)13/h4-6,15H,1-3H3,(H,16,18)

InChI Key

ZOTAFLXGCCHEDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NNC1=C(C=C(C=C1)N=C=O)Cl

Origin of Product

United States

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